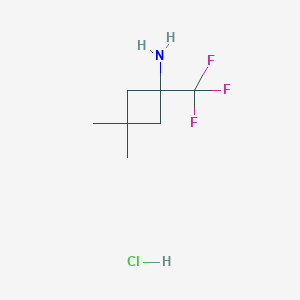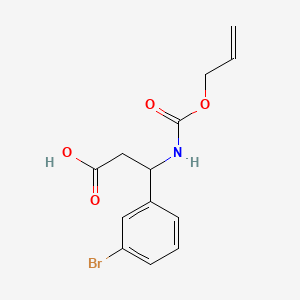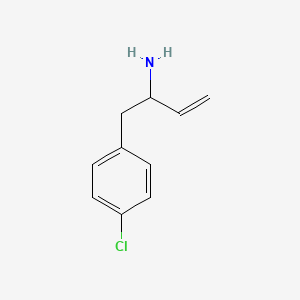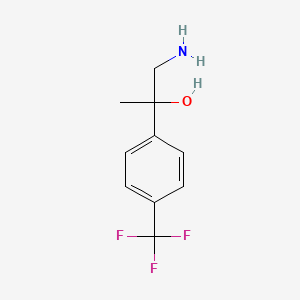![molecular formula C11H5BrF4N2O B13499954 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13499954.png)
5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromo group at the 5-position and a phenoxy group at the 2-position The phenoxy group itself is substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-fluoro-3-(trifluoromethyl)phenol with a suitable halogenating agent to introduce the bromo group.
Coupling Reaction: The phenoxy intermediate is then coupled with 2-bromopyrimidine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under mild conditions, typically in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The phenoxy and pyrimidine rings can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce more complex biaryl compounds.
科学的研究の応用
5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Research: It is used in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding.
Receptor Binding: It can also act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.
Pesticidal Action: In agrochemicals, the compound may disrupt essential biological processes in pests, leading to their death.
類似化合物との比較
Similar Compounds
5-Bromo-2-fluorobenzotrifluoride: Similar in structure but lacks the pyrimidine ring.
2-Bromo-4-fluoropyridine: Contains a pyridine ring instead of a pyrimidine ring.
4-Bromo-1-fluoro-2-(trifluoromethyl)benzene: Similar phenoxy group but different overall structure.
Uniqueness
5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine is unique due to the combination of its pyrimidine ring and the substituted phenoxy group. This unique structure imparts specific electronic and steric properties that make it valuable in various applications, particularly in medicinal chemistry and agrochemicals.
特性
分子式 |
C11H5BrF4N2O |
|---|---|
分子量 |
337.07 g/mol |
IUPAC名 |
5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C11H5BrF4N2O/c12-6-4-17-10(18-5-6)19-7-1-2-9(13)8(3-7)11(14,15)16/h1-5H |
InChIキー |
RNTFOEXRKAPSHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=N2)Br)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


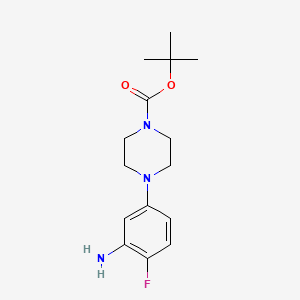

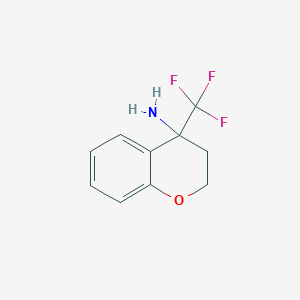

![2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13499898.png)
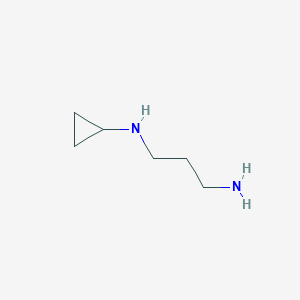


![2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13499923.png)
